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An In-depth Spectroscopic Guide to cis-1,2,3,6-Tetrahydrophthalimide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for cis-1,2,3,6-Tetrahydrophthalimide (CAS 1469-48-3), a
molecule of significant interest as a synthetic intermediate and a metabolite of certain fungicides.[1][2] Intended for researchers, chemists, and
quality control professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that
define the structure and purity of this compound. By integrating established spectral data with mechanistic interpretations, this guide serves as an
authoritative reference for the unambiguous identification and characterization of cis-1,2,3,6-Tetrahydrophthalimide.

Introduction and Molecular Structure

cis-1,2,3,6-Tetrahydrophthalimide, with the molecular formula CsHsNOz, is a dicarboximide featuring a cyclohexene ring fused to a five-membered
imide ring.[3][4] The cis stereochemistry refers to the relative orientation of the two hydrogen atoms at the bridgehead positions (3a and 7a), which
are on the same side of the ring system. This specific arrangement is a direct consequence of its common synthesis via a Diels-Alder reaction
between 1,3-butadiene and maleimide. Understanding this rigid, bicyclic structure is fundamental to interpreting its spectroscopic output, as the
spatial relationships between atoms dictate the observed chemical shifts, coupling constants, and vibrational modes.

Figure 1: 2D structure of cis-1,2,3,6-Tetrahydrophthalimide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For cis-1,2,3,6-
Tetrahydrophthalimide, both H and *C NMR provide unambiguous confirmation of its structure.

'H NMR Spectral Analysis

The symmetry of the molecule simplifies the tH NMR spectrum. We expect to see four distinct signals corresponding to the imide proton (N-H), the
olefinic protons (=C-H), the bridgehead protons (C-H at the ring junction), and the allylic protons (-CHz-).
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Causality of Chemical

Signal Assignment Chemical Shift (3, ppm Multiplici Integration
& : (8, ppm) plicity Y Shift and Multiplicity

The imide proton is acidic
and often exchanges,
leading to a broad signal. Its
N-H ~10.5-11.5 Broad Singlet 1H highly deshielded nature is
due to the electron-
withdrawing effect of the two

adjacent carbonyl groups.

These olefinic protons are in
a symmetrical environment.
Their chemical shift is
characteristic of protons on
a carbon-carbon double
bond. They appear as a
H-5, H-6 ~5.6-5.8 Singlet / Narrow Multiplet 2H
singlet or a very narrow
multiplet because their
coupling to the allylic
protons is often minimal and
they are chemically
equivalent.

These bridgehead methine
protons are adjacent to the
electron-withdrawing

. . carbonyl groups, shifting

H-3a, H-7a ~3.0-3.2 Singlet / Narrow Multiplet 2H . o

them downfield. Their cis
relationship and symmetry
make them chemically

equivalent.

These allylic methylene
protons are also in a
symmetrical environment.

H-4, H-7 ~23-25 Singlet / Narrow Multiplet 4H Their signal appears as a
singlet or narrow multiplet
due to the molecule's

symmetry.

Note: Spectral data are typically acquired in solvents like DMSO-ds or CDCls. The exact chemical shifts, particularly for the N-H proton, can vary
with solvent and concentration.[5]

13C NMR Spectral Analysis

The 3C NMR spectrum is also simplified by the molecule's symmetry, showing four distinct signals.
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Signal Assignment Chemical Shift (5, ppm) Causality of Chemical Shift

The carbonyl carbons are the most deshielded
C=0 (C1, C2) ~178 - 182 due to the strong electron-withdrawing effect of
the double-bonded oxygen atoms.

These sp2-hybridized carbons of the double bond
C=C (C5, C6) ~125-128 appear in the characteristic olefinic region of the
spectrum.

These sp3-hybridized methine carbons are shifted
C-H (C3a, C7a) ~40 - 42 downfield from typical alkanes because of their
proximity to the electron-withdrawing imide group.

These sp3-hybridized methylene carbons are in a
-CHz- (C4, C7) ~23-25 typical aliphatic region, serving as a key upfield
marker in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of cis-1,2,3,6-Tetrahydrophthalimide is dominated by
features characteristic of the imide group and the cyclohexene ring.

Wavenumber (cm™?) Vibration Type Functional Group Interpretation

A strong, often broad, absorption in
~3200 - 3400 N-H Stretch Imide (N-H) this region is a definitive indicator of
the N-H bond in the imide ring.

The imide group displays two distinct
. . carbonyl stretching bands. This
~1750 - 1780 C=0 Asymmetric Stretch Imide (C=0) .
higher frequency band corresponds

to the asymmetric stretching mode.

The lower frequency band is due to

the symmetric stretching of the two
~1680 - 1720 C=0 Symmetric Stretch Imide (C=0) carbonyl groups. The presence of

both bands is a classic signature of

a cyclic imide.

A medium-to-weak absorption in this

region confirms the presence of the
~1640 - 1660 C=C Stretch Alkene (C=C) o

carbon-carbon double bond within

the six-membered ring.

This region contains overlapping

signals from the sp2 C-H bonds of
~2850 - 3050 C-H Stretch Alkene & Alkane

the alkene and the sp® C-H bonds of

the saturated portion of the ring.

Note: IR spectra can be obtained via various techniques, such as KBr pellets or as a nujol mull, which may slightly influence peak positions and
shapes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural
confirmation.

Molecular lon and Fragmentation
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The nominal molecular weight of CsHaNO: is 151 g/mol .[3][6] In electron ionization (El) mass spectrometry, the molecular ion peak ([M]*") is
expected at a mass-to-charge ratio (m/z) of 151. The most characteristic fragmentation pathway for this molecule is a retro-Diels-Alder reaction,
which is the microscopic reverse of its synthesis. This pathway involves the cleavage of the cyclohexene ring to eject a neutral molecule of 1,3-
butadiene (CaHs, 54 Da), leaving a stable radical cation of maleimide.

miz lon/Fragment Proposed Identity Interpretation

. Confirms the molecular weight of the
151 [M]*+ Molecular lon
compound.

This is the base peak or a very
prominent peak resulting from the
. o ) ) characteristic retro-Diels-Alder
97 [M - CaHe]* Maleimide radical cation ) .
fragmentation. Its presence is strong
evidence for the

tetrahydrophthalimide core structure.

A common fragment in cyclic
79 [CeH7]* Protonated benzene systems, potentially arising from a
more complex rearrangement.

. . . A smaller fragment resulting from
68 [CaH4O]* Furan radical cation
further breakdown of the imide ring.

digraph "Fragmentation Pathway" {

bgcolor="transparent";

node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="cis-1,2,3,6-Tetrahydrophthalimide\n[M]* \nm/z = 151"];
fragmentl [label="Maleimide Cation\n[C4H3NO2]* \nm/z = 97", fillcolor="#4285F4", fontcolor="#FFFFFF"];
neutral [label="1,3-Butadiene\nCsHe (neutral loss)", shape=plaintext, fontcolor="#EA4335"];

parent -> fragmentl [label="Retro-Diels-Alder"];
parent -> neutral [style=dashed, arrowhead=none];

}

Figure 2: Proposed primary fragmentation pathway for cis-1,2,3,6-Tetrahydrophthalimide in EI-MS.

Experimental Protocols & Workflow

Acquiring high-quality, reproducible data is paramount. The following outlines standardized methodologies for the spectroscopic analysis of cis-
1,2,3,6-Tetrahydrophthalimide.

General Analytical Workflow
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1. Sample Preparation
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(
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t
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Correlate spectral data]
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with known structure

Y
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Click to download full resolution via product page

Figure 3: General workflow for the spectroscopic characterization of the target compound.

Step-by-Step Methodologies

A. NMR Sample Preparation and Acquisition (*H and 13C)

« Accurately weigh 10-20 mg of the solid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDClIs) in a clean vial.
« Transfer the solution to a 5 mm NMR tube.

« Place the tube in the NMR spectrometer.

« Acquire the spectra using standard instrument parameters for *H (e.g., 400 MHz) and 3C (e.g., 100 MHz). Ensure a sufficient number of scans
are acquired for a good signal-to-noise ratio, particularly for the 13C spectrum.

« Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an
internal standard (e.g., TMS).

B. IR Spectroscopy (KBr Pellet Method)

e Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

« Transfer the powder to a pellet-forming die.
* Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
» Place the pellet in the sample holder of the FTIR spectrometer.

« Acquire the spectrum, typically over a range of 4000-400 cm~1.
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C. Mass Spectrometry (GC-MS Method)
* Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.
« Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

* The GC will separate the compound from any volatile impurities. Use a suitable temperature program (e.g., ramping from 100 °C to 250 °C) and a
non-polar column.

« The eluted compound enters the mass spectrometer, which is typically operated in Electron lonization (El) mode at 70 eV.

« Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

The spectroscopic profile of cis-1,2,3,6-Tetrahydrophthalimide is distinct and well-defined. The combination of *H and 3C NMR provides a
complete map of the carbon-hydrogen framework, confirming the cis stereochemistry and molecular symmetry. Infrared spectroscopy offers rapid
verification of the critical imide and alkene functional groups, while mass spectrometry confirms the molecular weight and reveals a characteristic
retro-Diels-Alder fragmentation pattern. Together, these techniques provide a robust, multi-faceted analytical package for the unambiguous
identification and quality assessment of this compound, essential for its application in research and development.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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empowering scientists and researchers to drive progress in science and industry.
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